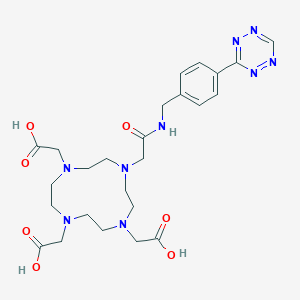
2,2',2''-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is a complex organic compound that features a tetrazine moiety, a benzyl group, and a tetraazacyclododecane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid typically involves multiple steps:
Formation of the Tetrazine Moiety: The tetrazine ring is synthesized through a series of cycloaddition reactions involving hydrazine derivatives and nitriles.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the tetrazine derivative reacts with benzyl halides.
Incorporation of the Tetraazacyclododecane Core: The tetraazacyclododecane core is synthesized separately and then coupled with the tetrazine-benzyl intermediate through amide bond formation.
Introduction of Triacetic Acid Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions
2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid undergoes various chemical reactions, including:
Oxidation: The tetrazine moiety can be oxidized to form tetrazole derivatives.
Reduction: Reduction of the tetrazine ring can yield hydrazine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation Products: Tetrazole derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various benzyl-substituted derivatives.
科学的研究の応用
2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid has numerous applications in scientific research:
Chemistry: Used in bioorthogonal chemistry for labeling and tracking biomolecules.
Biology: Employed in live-cell imaging and tracking of cellular processes.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用機序
The compound exerts its effects primarily through bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. The tetrazine moiety undergoes inverse electron demand Diels-Alder cycloaddition with strained alkenes or alkynes, forming stable covalent bonds. This mechanism allows for precise labeling and tracking of biomolecules in complex biological environments.
類似化合物との比較
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Similar core structure but lacks the tetrazine and benzyl groups.
2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)phenyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
The presence of the tetrazine moiety and the benzyl group in 2,2’,2’'-(10-(2-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid imparts unique reactivity and specificity in bioorthogonal reactions, making it particularly valuable for applications in live-cell imaging and targeted drug delivery.
特性
分子式 |
C25H35N9O7 |
|---|---|
分子量 |
573.6 g/mol |
IUPAC名 |
2-[4,7-bis(carboxymethyl)-10-[2-oxo-2-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C25H35N9O7/c35-21(26-13-19-1-3-20(4-2-19)25-29-27-18-28-30-25)14-31-5-7-32(15-22(36)37)9-11-34(17-24(40)41)12-10-33(8-6-31)16-23(38)39/h1-4,18H,5-17H2,(H,26,35)(H,36,37)(H,38,39)(H,40,41) |
InChIキー |
XALVHSPUMKLOKY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3)CC(=O)O)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


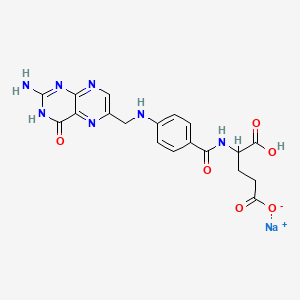
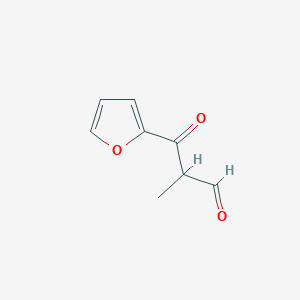
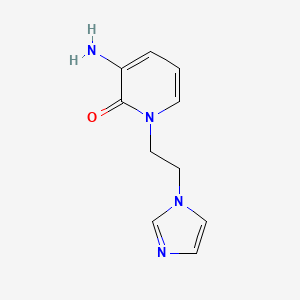
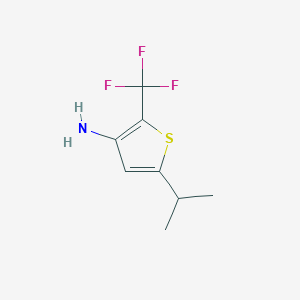
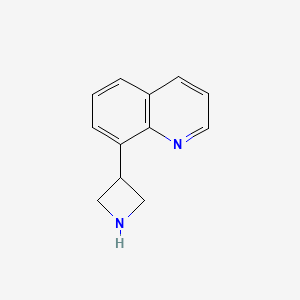
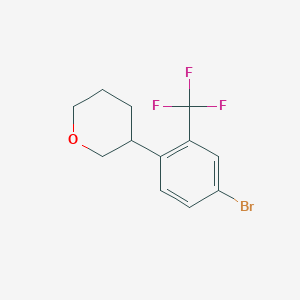
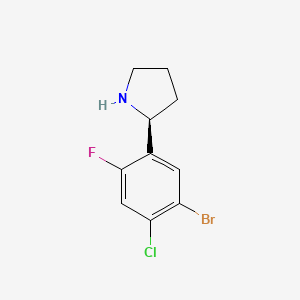
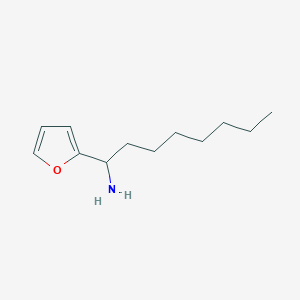
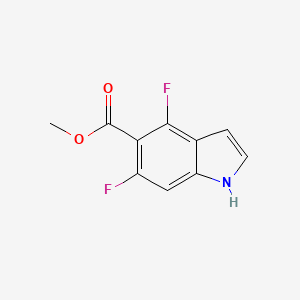
![2,5-[(1,4-Dibromobenzene-2,5-diyl)bis(ethane-2,1-diyl)]-1,4-dibromobenzene](/img/structure/B13345509.png)




